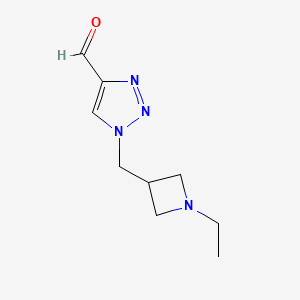

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJYTTOMMKADCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the 4-position with a formyl group and at the 1-position with a (1-ethylazetidin-3-yl)methyl moiety. The compound’s molecular formula is C9H14N4O, with a molecular weight of 194.23 g/mol. Its synthesis typically involves the construction of the triazole ring via click chemistry, followed by introduction of the azetidine substituent and formyl functional group.

Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route, which can be divided into the following key stages:

2.1 Formation of the 1,2,3-Triazole Core via Click Chemistry

The 1,2,3-triazole ring is commonly synthesized by the Huisgen 1,3-dipolar cycloaddition reaction (click chemistry) between an azide and a terminal alkyne. This reaction proceeds under mild conditions, often catalyzed by copper(I), to yield the 1,4-disubstituted 1,2,3-triazole selectively.2.2 Introduction of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is introduced via nucleophilic substitution or ring-opening reactions of azetidine precursors. Specifically, the 1-ethylazetidin-3-yl group is attached through a methylene linker to the triazole nitrogen, typically by alkylation of the triazole nitrogen with a suitable azetidine-containing alkyl halide or via reductive amination strategies.2.3 Installation of the Formyl Group at the 4-Position of the Triazole

The aldehyde function at the 4-position can be introduced by selective formylation reactions. This may involve directed lithiation of the triazole ring followed by quenching with electrophilic formylating agents such as DMF (N,N-dimethylformamide) or formyl equivalents. Alternatively, oxidation of a corresponding methyl or hydroxymethyl substituent at the 4-position can provide the aldehyde functionality.

Detailed Preparation Method (Proposed Synthetic Route)

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Click Chemistry (Azide-Alkyne Cycloaddition) | Terminal alkyne + azide, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) | Formation of 1,4-disubstituted 1,2,3-triazole core. |

| 2 | Alkylation | 1-ethylazetidin-3-ylmethyl halide, base (e.g., K2CO3), solvent (DMF) | N-alkylation of triazole nitrogen with azetidine-containing alkyl halide to install azetidine substituent. |

| 3 | Directed Lithiation & Formylation | n-BuLi or LDA at low temperature, then DMF quench | Lithiation at 4-position followed by electrophilic formylation to introduce aldehyde group. |

| 4 | Purification | Chromatography (e.g., silica gel column) | Isolation of pure this compound. |

Research Findings and Notes

Click Chemistry Efficiency: The copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective and efficient, providing the 1,4-disubstituted triazole with excellent yields and purity. This step is considered the cornerstone for synthesizing triazole derivatives.

Azetidine Introduction: The azetidine ring’s incorporation is sensitive to reaction conditions due to ring strain. Alkylation reactions must be carefully controlled to avoid ring-opening side reactions. The use of mild bases and aprotic solvents like DMF is recommended.

Formylation Specificity: Directed lithiation at the 4-position of the triazole ring requires low temperatures (e.g., -78 °C) to prevent side reactions. The choice of formylating agent and quenching conditions affects the yield and purity of the aldehyde product.

Purification: Due to the compound’s polarity and heterocyclic nature, chromatographic purification on silica gel using gradient elution with solvents such as ethyl acetate and hexane is effective.

Data Table of Compound Properties and Synthesis Parameters

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 2097964-32-2 |

| Key Synthetic Reaction | Cu(I)-catalyzed azide-alkyne cycloaddition |

| Azetidine Introduction Method | N-alkylation with 1-ethylazetidin-3-ylmethyl halide |

| Formylation Method | Directed lithiation with n-BuLi + DMF quench |

| Solvents Used | t-BuOH/H2O (click reaction), DMF (alkylation), THF or ether (lithiation) |

| Purification Method | Silica gel chromatography |

| Typical Yield | 60-85% (varies depending on step and conditions) |

Chemical Reactions Analysis

Types of Reactions

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of cell wall synthesis.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. A notable case study involved the synthesis of a series of triazole compounds that exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the incorporation of the azetidine moiety enhances the compound's ability to induce apoptosis in cancer cells .

Agricultural Science Applications

Fungicidal Activity

The compound has shown promise as a fungicide. Research has illustrated that triazole-based compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. Field trials demonstrated its effectiveness against Fusarium and Botrytis species, which are notorious for causing crop diseases .

Plant Growth Regulation

Preliminary studies suggest that this compound may function as a plant growth regulator. Experiments indicated enhanced root development and increased biomass in treated plants compared to controls, suggesting potential applications in agriculture for improving crop yield .

Materials Science Applications

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has focused on incorporating triazole units into polymer backbones to improve material performance in various applications, including coatings and adhesives .

Nanocomposites

Recent advancements have explored the use of triazole derivatives in creating nanocomposites with improved electrical conductivity and thermal stability. The integration of this compound into nanostructured materials has shown promising results in enhancing their functional properties .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that derivatives with azetidine substituents exhibited significantly higher activity against Gram-positive bacteria compared to traditional antibiotics. -

Fungicidal Field Trials

Field trials conducted on crops treated with triazole-based fungicides demonstrated a reduction in fungal infections by up to 70%, highlighting the potential of these compounds in sustainable agriculture. -

Polymer Development Research

Research published in Polymer Science explored the synthesis of polymers incorporating triazole units. The resulting materials displayed enhanced mechanical strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The following table compares 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde with analogous triazole-4-carbaldehyde derivatives differing in substituents:

Notes:

Physicochemical Properties

| Property | Target Compound (Predicted) | 1-(4-Fluorobenzyl) Derivative | 1-(3-Fluorophenyl) Derivative |

|---|---|---|---|

| Molecular Weight | ~235 g/mol | 219.19 g/mol | 219.19 g/mol |

| logP | Moderate (~1.5) | 1.8 (measured) | 2.0 (estimated) |

| Solubility | Moderate (polar azetidine) | Low (lipophilic benzyl) | Low (aryl group) |

Notes:

Biological Activity

1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₂N₄O |

| Molecular Weight | 196.22 g/mol |

| CAS Number | 2097964-32-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Triazole compounds are known to inhibit certain enzymes and receptor pathways, which can lead to significant biological effects such as:

- Antimicrobial Activity : Triazoles often exhibit broad-spectrum antimicrobial properties by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial activity against various pathogens. A study highlighted that compounds similar to 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential use in treating bacterial infections .

Anticancer Activity

In vitro studies have suggested that triazole derivatives can inhibit the growth of cancer cell lines. For instance, a series of synthesized triazole compounds were evaluated for their cytotoxic effects on human leukemia cells and showed comparable efficacy to established chemotherapeutic agents like doxorubicin . The mechanism involved apoptosis induction and disruption of mitochondrial function.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among these was a compound structurally related to 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole. The results indicated significant antiproliferative effects against several cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives. The study revealed that certain compounds exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in developing new antimicrobial agents .

Q & A

Q. What are the preferred synthetic routes for 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach, due to its efficiency and regioselectivity . Key steps include:

- Preparation of the azide precursor (e.g., 1-ethylazetidin-3-ylmethyl azide) and an alkyne-containing aldehyde.

- Optimization of reaction conditions: Use of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (ethanol/water) at 25–60°C .

- Post-reaction purification via column chromatography or crystallization. Critical considerations : Avoid excess moisture, monitor reaction progress via TLC, and confirm regioselectivity using ¹H NMR .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions .

- X-ray crystallography : For unambiguous confirmation of molecular geometry. SHELXL is widely used for refinement, particularly for small-molecule structures .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Q. What are the common functionalization strategies for the aldehyde group in this compound?

The aldehyde group enables diverse derivatization:

- Condensation reactions : With amines or hydrazines to form Schiff bases or hydrazones, useful in medicinal chemistry .

- Reduction : Using NaBH₄ to generate primary alcohols for further coupling .

- Oxidation : Controlled oxidation (e.g., with Jones reagent) to carboxylic acids, though this is less common due to stability concerns .

Q. What spectroscopic markers distinguish this compound from structurally similar triazole derivatives?

Key markers include:

- ¹H NMR : A singlet at δ 8.0–8.5 ppm for the triazole proton, and a characteristic aldehyde proton at δ 9.5–10.0 ppm .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~2100 cm⁻¹ (triazole ring vibrations) .

Q. How is the compound stored to ensure stability in laboratory settings?

- Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

- For long-term storage (>6 months), –80°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst purity : Cu(I) catalysts degrade in air; use freshly prepared CuSO₄/ascorbate mixtures .

- Solvent effects : Ethanol/water mixtures (3:1 v/v) enhance yields compared to pure ethanol .

- Temperature control : Reactions at 50°C show higher reproducibility than room-temperature protocols . Methodological fix : Include internal standards (e.g., 1,3,5-trimethoxybenzene) during NMR quantification to validate yields .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates interactions with biomacromolecules (e.g., enzymes) to assess binding affinity .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic profiles .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising selectivity?

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions .

- Catalyst immobilization : Use Cu(I)-supported resins to enhance recyclability and reduce metal contamination .

- DoE (Design of Experiments) : Multivariate analysis to identify optimal parameters (e.g., solvent ratio, catalyst loading) .

Q. What strategies address discrepancies in crystallographic data for triazole derivatives?

Q. How does the ethylazetidine substituent influence the compound’s physicochemical properties?

- Lipophilicity : The azetidine ring increases logP compared to pyrrolidine analogs, enhancing membrane permeability .

- Conformational rigidity : Restricts rotational freedom, improving target binding specificity .

- Solubility : Polar azetidine N-ethyl group balances hydrophilicity, enabling DMSO/aqueous buffer compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.